molecular formula C11H9F3O3 B8322596 2-Cyclopropoxy-5-(trifluoromethoxy)benzaldehyde

2-Cyclopropoxy-5-(trifluoromethoxy)benzaldehyde

Cat. No. B8322596
M. Wt: 246.18 g/mol
InChI Key: RMLCYZLELSMOAX-UHFFFAOYSA-N
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Patent
US06479486B2

Procedure details

Potassium carbonate (6.15 g, 44 mmol) was added to a stirred solution of 2-cyclopropyloxy-5-trifluoromethoxybenzaldehyde (Description 3; 4.4 g, 17.8 mmol), and acetyl diazomethyl phosphonate (6.15 g, 32 mmol) in dry methanol (50 ml) at +5° C. The reaction mixture was stirred at +5° C. for 30 minutes and at room temperature for 3.5 hours. The mixture was quenched with saturated aqueous ammonium chloride and extracted into hexane (3×30 ml). The combined organic extracts were dried (Na2SO4) and concentrated. The residue was purified by chromatography on silica gel (iso-hexane:diethyl ether 0-45%) to give the title compound (4.2 g, 94%).
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
acetyl diazomethyl phosphonate
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].[CH:7]1([O:10][C:11]2[CH:18]=[CH:17][C:16]([O:19][C:20]([F:23])([F:22])[F:21])=[CH:15][C:12]=2[CH:13]=O)[CH2:9][CH2:8]1.P(=O)(OC=[N+]=[N-])OC(=O)C>CO>[CH:7]1([O:10][C:11]2[CH:18]=[CH:17][C:16]([O:19][C:20]([F:23])([F:22])[F:21])=[CH:15][C:12]=2[C:13]#[CH:1])[CH2:9][CH2:8]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
6.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.4 g
Type
reactant
Smiles
C1(CC1)OC1=C(C=O)C=C(C=C1)OC(F)(F)F
Name
acetyl diazomethyl phosphonate
Quantity
6.15 g
Type
reactant
Smiles
P(OC(C)=O)(OC=[N+]=[N-])=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at +5° C. for 30 minutes and at room temperature for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted into hexane (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (iso-hexane:diethyl ether 0-45%)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C1(CC1)OC1=C(C=C(C=C1)OC(F)(F)F)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.